

# Technical Whitepaper: 3-Chloro-5-cyclopropyl-2-methoxypyridine

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## Compound of Interest

Compound Name: 3-Chloro-5-cyclopropyl-2-methoxypyridine

Cat. No.: B13932806

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CAS: 2245949-65-7 | Formula: C

H

CINO | M.W.: 183.63 g/mol [1]

## Executive Summary

**3-Chloro-5-cyclopropyl-2-methoxypyridine** represents a high-value "privileged structure" in modern medicinal chemistry. Its utility stems from the strategic placement of three distinct functionalities on the pyridine core:[1][2]

- **2-Methoxy Group:** Acts as a hydrogen bond acceptor and modulates the electron density of the pyridine ring, often mimicking the adenosine ring in kinase ATP-binding pockets.
- **3-Chloro Substituent:** Provides a steric handle that forces orthogonal conformation in biaryl systems (atropisomerism control) and serves as a weak electron-withdrawing group to tune pKa.

- **5-Cyclopropyl Moiety:** A metabolically stable bioisostere for isopropyl or ethyl groups. It increases lipophilicity and rigidity without the metabolic liability of benzylic oxidation common in alkyl chains.

This guide outlines the validated synthetic routes, handling protocols, and analytical signatures required to utilize this building block effectively.

## Chemical Profile & Physicochemical Properties[3][4][5][6]

The compound is an electron-rich pyridine derivative.[1] The presence of the cyclopropyl group significantly alters the solubility profile compared to its alkyl analogs.

Property	Value / Description
Appearance	White to off-white crystalline solid or low-melting solid
Boiling Point (Predicted)	265°C ± 35°C at 760 mmHg
Density	1.2 ± 0.1 g/cm <sup>3</sup>
LogP (Predicted)	~2.8 (Lipophilic)
pKa (Conjugate Acid)	~2.5 (Pyridine nitrogen is less basic due to 3-Cl EWG)
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Low water solubility
Storage	2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

## Retrosynthetic Analysis & Strategic Disconnections

To synthesize this core efficiently, one must navigate the regioselectivity of the pyridine ring. The most robust approach relies on the differential reactivity of halogens at the C2, C3, and C5 positions.

## Logic Flow

- Disconnection 1 (C5-C): The cyclopropyl group is best installed via transition-metal catalysis (Suzuki-Miyaura) late in the sequence to avoid side reactions during nucleophilic substitutions.
- Disconnection 2 (C2-O): The 2-methoxy group is installed via S

Ar.[1] In a poly-halogenated pyridine, the C2 position is most activated toward nucleophilic attack due to the inductive effect of the ring nitrogen.

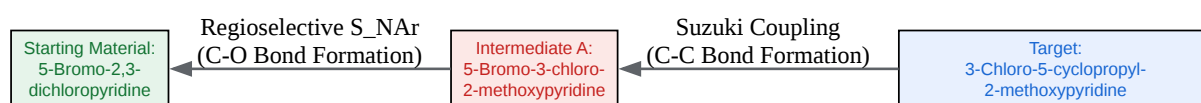


Figure 1: Retrosynthetic Strategy for CAS 2245949-65-7

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Figure 1: Strategic disconnection relies on the higher reactivity of C2-Cl over C3-Cl for nucleophilic substitution, preserving the C5-Br for subsequent cross-coupling.

## Validated Synthetic Protocols

### Step 1: Regioselective Methoxylation (S Ar)

Objective: Selective displacement of the C2-Chlorine in 5-Bromo-2,3-dichloropyridine.

- Reagents: 5-Bromo-2,3-dichloropyridine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (anhydrous).
- Mechanism: Meisenheimer complex formation at C2. The C3-Cl provides steric hindrance but also inductive activation. C2 is kinetically favored over C3.[1]

Protocol:

- Dissolve 5-Bromo-2,3-dichloropyridine in anhydrous MeOH (0.5 M concentration) under N

- Cool to 0°C. Add NaOMe (25% wt in MeOH) dropwise over 30 minutes.
- Allow to warm to room temperature and stir for 4-6 hours. Monitor by LCMS (Target Mass: 223/225 for Br/Cl pattern).
- Quench: Pour into ice water. The product often precipitates.[2] If not, extract with EtOAc.
- Purification: Recrystallization from heptane/EtOAc or silica flash chromatography (0-10% EtOAc in Hexanes).
- Yield Expectation: 85-92%.

## Step 2: Suzuki-Miyaura Cyclopropylation

Objective: Installation of the cyclopropyl ring at C5 using the bromine handle.[1]

- Reagents: Intermediate A (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl  
·DCM (0.05 eq), K  
PO  
(3.0 eq).
- Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Protocol:

- Charge a reaction vessel with Intermediate A, Cyclopropylboronic acid, and K  
PO  
.
- Add degassed solvent mixture.
- Add Pd catalyst under Argon flow.
- Heat to 90-100°C for 12-16 hours.

- Workup: Filter through Celite to remove Pd. Dilute with water and extract with EtOAc.[3]
- Purification: Silica gel chromatography. Note that cyclopropyl derivatives can be difficult to separate from de-brominated byproducts (protodehalogenation), so high-efficiency columns are recommended.

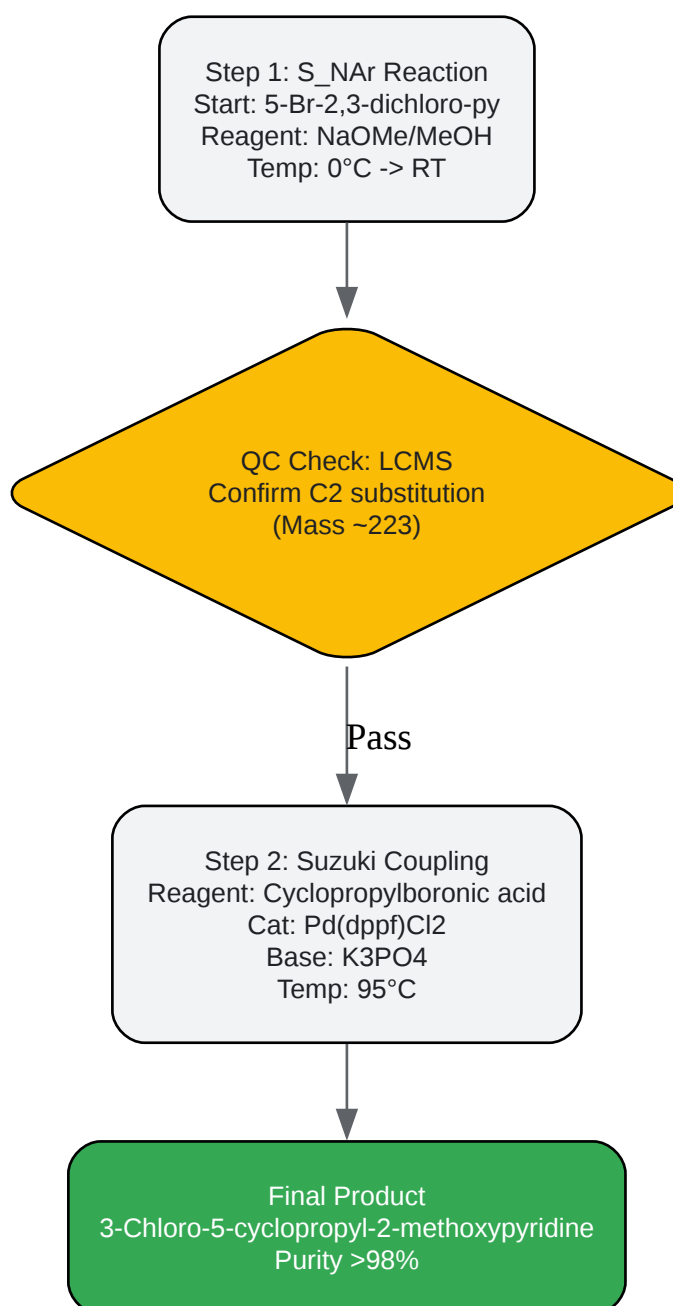


Figure 2: Forward Synthetic Workflow

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Figure 2: Step-wise synthetic workflow with critical QC checkpoints.

## Analytical Characterization (Predicted)

Verification of the final structure requires confirming the loss of the bromine atom and the integrity of the cyclopropyl ring.

Nucleus	Signal	Multiplicity	Integration	Assignment
H NMR	~8.05 ppm	Doublet (d, J~2Hz)	1H	H6 (Deshielded by N)
	~7.35 ppm	Doublet (d, J~2Hz)	1H	H4 (Aromatic)
	~3.98 ppm	Singlet (s)	3H	-OCH
	~1.85 ppm	Multiplet (m)	1H	Cyclopropyl CH
	~0.95 ppm	Multiplet (m)	2H	Cyclopropyl CH
	~0.65 ppm	Multiplet (m)	2H	Cyclopropyl CH
C NMR	~160 ppm	-	-	C2 (C-OMe)
	~145 ppm	-	-	C6
	~135 ppm	-	-	C4
	~118 ppm	-	-	C3 (C-Cl)

Note: The coupling constant (J) between H4 and H6 is typically small (~2.0 Hz) due to meta-positioning.

## Medicinal Chemistry Applications

### Bioisosterism & Metabolic Stability

The 5-cyclopropyl group is a critical design element. In many kinase inhibitors, a 5-isopropyl group would be susceptible to CYP450-mediated hydroxylation at the tertiary carbon. The

cyclopropyl group resists this oxidation due to the high bond dissociation energy of the C-H bonds in the strained ring (approx. 106 kcal/mol vs 96 kcal/mol for isopropyl).

## SAR Implications[1]

- Kinase Selectivity: The 3-chloro group often fills small hydrophobic pockets (gatekeeper residues) in the ATP binding site, improving selectivity over kinases with larger residues at that position.
- Vector Orientation: The 2-methoxy group directs the lone pairs of the pyridine nitrogen, often critical for hinge-binding interactions in the kinase backbone.

## Safety & Handling

- Hazards: Like many pyridine derivatives, this compound should be treated as an irritant.
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.[4]
  - H335: May cause respiratory irritation.[4]
- Handling: Use within a fume hood. Avoid dust formation.
- Waste: Dispose of as halogenated organic waste.

## References

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